molecular formula C9H5I2N3O B13243233 6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde

6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13243233
M. Wt: 424.96 g/mol
InChI Key: UWVSYTNBEQRGQB-UHFFFAOYSA-N
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Description

6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heteroaromatic compound featuring a pyridine backbone substituted at the 3-position with a carbaldehyde group and at the 6-position with a 4,5-diiodoimidazole moiety.

Properties

Molecular Formula

C9H5I2N3O

Molecular Weight

424.96 g/mol

IUPAC Name

6-(4,5-diiodoimidazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H5I2N3O/c10-8-9(11)14(5-13-8)7-2-1-6(4-15)3-12-7/h1-5H

InChI Key

UWVSYTNBEQRGQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C=O)N2C=NC(=C2I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the iodination of an imidazole derivative followed by the formation of the pyridine ring. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms onto the imidazole ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: 6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carboxylic acid.

    Reduction: 6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential use in the development of new drugs, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms on the imidazole ring can form halogen bonds with amino acid residues in proteins, potentially inhibiting their activity. The aldehyde group can also form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The primary structural analogs of 6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde are derivatives with variations in the imidazole substituents or pyridine substitution patterns. Key examples include:

Substituent Effects: Diiodo vs. Dimethyl Imidazole Derivatives

The substitution of iodine atoms with methyl groups significantly alters the compound’s properties:

  • In contrast, methyl groups are electron-donating, increasing electron density and possibly stabilizing the molecule .
  • Steric Effects : The larger atomic radius of iodine (1.98 Å) compared to methyl groups introduces steric hindrance, which may affect binding interactions in catalytic or biological applications.

Positional Isomerism: Pyridine Substitution Patterns

Variants such as 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde (CAS 1249109-42-9) demonstrate how positional isomerism influences molecular geometry and intermolecular interactions.

Tabulated Comparison of Key Compounds

Compound Name Substituent (Imidazole) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound I, I C9H5I2N3O 457.97 High halogen bonding potential; possible use in crystal engineering
6-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde CH3, CH3 C11H12N3O 202.24 Improved solubility in polar solvents; intermediate in organic synthesis
5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde CH3, CH3 C11H12N3O 202.24 Structural isomer with altered dipole moments; supplier-listed for research

Biological Activity

6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings, with iodine substituents at the 4 and 5 positions of the imidazole ring. Its aldehyde functional group at the 3 position of the pyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Structural Characteristics

The unique structural features of this compound contribute to its potential applications in medicinal chemistry. The presence of iodine atoms not only influences its reactivity but also enhances biological activity compared to other halogenated derivatives. Iodine's larger atomic size allows for stronger interactions with biological targets, which may increase efficacy as a bioactive compound.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-(4,5-Dichloro-1H-imidazol-1-yl)pyridine-3-carbaldehydeChlorine substituents instead of iodineLower reactivity due to smaller atomic size
2-(4,5-Dibromo-1H-imidazol-1-yl)pyridine-3-carbaldehydeBromine substituents instead of iodineIntermediate reactivity compared to iodine
2-(4,5-Difluoro-1H-imidazol-1-yl)pyridine-3-carbaldehydeFluorine substituents instead of iodineDifferent electronic properties affecting reactivity

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial and fungal strains due to its ability to interact with specific enzymes or receptors within biological systems.
  • Anticancer Properties : The imidazopyridine scaffold is known for its anticancer activity, with studies indicating that such compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

A study published in PubMed highlighted the broad pharmacological activities of imidazopyridine derivatives, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, and anticancer properties. The research emphasized the structure-activity relationship (SAR) and molecular docking studies that provide insights into how structural modifications can enhance biological efficacy .

Another investigation into the biological interactions of halogenated imidazopyridines revealed that the presence of iodine significantly improves binding interactions compared to similar compounds lacking halogen substituents. This finding suggests that this compound could serve as a lead compound for further drug development targeting specific diseases .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

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